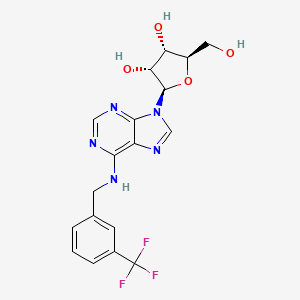

Antiviral agent 24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18F3N5O4 |

|---|---|

Molecular Weight |

425.4 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C18H18F3N5O4/c19-18(20,21)10-3-1-2-9(4-10)5-22-15-12-16(24-7-23-15)26(8-25-12)17-14(29)13(28)11(6-27)30-17/h1-4,7-8,11,13-14,17,27-29H,5-6H2,(H,22,23,24)/t11-,13-,14-,17-/m1/s1 |

InChI Key |

SDQKDCSBWUSBDO-LSCFUAHRSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Antiviral Agent 24

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 24 has emerged as a significant compound in antiviral research due to its potent activity against a range of enteroviruses. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows. This compound is a novel nucleoside analogue designed to inhibit the human methyltransferase-like 3 (METTL3) protein, a key component of the METTL3/METTL14 methyltransferase complex. This complex is responsible for the N6-methyladenosine (m6A) modification of RNA, a process that various viruses exploit for their replication. By targeting a host-cell factor, this compound presents a promising broad-spectrum antiviral strategy.[1][2]

Core Mechanism of Action: Inhibition of the METTL3/METTL14 Complex

The primary mechanism of action of this compound is the inhibition of the METTL3/METTL14 methyltransferase complex. This complex plays a crucial role in the post-transcriptional modification of viral RNA. The inhibition of this complex by this compound disrupts the viral life cycle at a fundamental level.

Signaling Pathway of METTL3/METTL14 Inhibition

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting viral replication through the targeting of the METTL3/METTL14 complex.

Caption: Inhibition of the METTL3/METTL14 complex by this compound.

Quantitative Data Summary

The antiviral activity and METTL3/METTL14 inhibitory potential of this compound and its related compounds from the same study are summarized in the tables below. This data is extracted from the primary research article by Salerno M, et al. (2022).

Table 1: Antiviral Activity of Nucleoside Analogues

| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound (Compound 25) | EV71 | 0.101 | >100 | >990 |

| CVA21 | 19.9 | >100 | >5 | |

| EV68 | 91.2 | >100 | >1.1 | |

| Antiviral agent 23 (Compound 11b) | EV71 | 0.094 | >100 | >1064 |

| CVA21 | 36.4 | >100 | >2.7 | |

| EV68 | 8.9 | >100 | >11.2 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Table 2: Inhibition of METTL3/METTL14 Complex

| Compound | IC50 (µM) |

| This compound (Compound 25) | 129 |

| Antiviral agent 23 (Compound 11b) | 74.45% inhibition at 100 µM |

IC50: 50% inhibitory concentration

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Antiviral Activity Assay (CPE Reduction Assay)

This protocol is used to determine the in vitro antiviral efficacy of the compounds against various enteroviruses.

Workflow Diagram:

Caption: Workflow for the CPE reduction antiviral assay.

Detailed Steps:

-

Cell Seeding: Host cells (e.g., human rhabdomyosarcoma (RD) for EV71 or HeLa for CVA21 and EV68) are seeded in 96-well microtiter plates at a density of 2 x 10^4 cells/well.

-

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: The test compounds are serially diluted in the appropriate cell culture medium.

-

Compound Addition: The culture medium is removed from the cells and replaced with the compound dilutions.

-

Viral Infection: A predetermined amount of virus stock is added to each well to achieve a desired multiplicity of infection (MOI).

-

Incubation: The plates are incubated for 3 to 5 days at 37°C until the virus control wells show a clear cytopathic effect (CPE).

-

Viability Assessment: Cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. The absorbance is read at 490 nm.

-

Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the virus-induced CPE by 50%.

Cytotoxicity Assay

This protocol is used to assess the toxicity of the compounds on the host cells.

Detailed Steps:

-

Cell Seeding and Incubation: Follow steps 1 and 2 of the antiviral activity assay.

-

Compound Addition: Add serial dilutions of the test compounds to the cells. No virus is added.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

Viability Assessment: Determine cell viability using the MTS assay.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces the viability of uninfected cells by 50%.

METTL3/METTL14 Inhibition Assay

This in vitro assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the METTL3/METTL14 complex.

Workflow Diagram:

Caption: Workflow for the in vitro METTL3/METTL14 inhibition assay.

Detailed Steps:

-

Reaction Setup: The enzymatic reaction is performed in a reaction buffer containing recombinant human METTL3/METTL14 complex, a specific RNA substrate, and the methyl donor S-adenosylmethionine (SAM).

-

Compound Addition: The test compounds are added to the reaction mixture at a range of concentrations.

-

Incubation: The reaction is incubated at 30°C for a defined period to allow for the methylation of the RNA substrate.

-

Detection: The level of m6A modification is quantified. This can be achieved through various methods, such as an ELISA-based assay using an m6A-specific antibody or by LC-MS/MS analysis of digested RNA.

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces the enzymatic activity of the METTL3/METTL14 complex by 50%.

Conclusion

This compound represents a promising lead compound for the development of broad-spectrum antiviral therapies. Its mechanism of action, centered on the inhibition of the host METTL3/METTL14 methyltransferase complex, offers a novel approach to combatting viral infections. The data presented in this guide highlights its potent and selective activity against enteroviruses, particularly EV71. Further research and development of this and related compounds could lead to new and effective treatments for a variety of viral diseases.

References

The Discovery and Synthesis of Antiviral Agent 24: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterovirus 71 (EV-A71) is a significant human pathogen responsible for outbreaks of hand, foot, and mouth disease, which can sometimes lead to severe neurological complications and fatalities. The development of effective antiviral therapeutics is a critical unmet medical need. This technical guide details the discovery, synthesis, and biological evaluation of Antiviral Agent 24, a novel benzimidazolone derivative identified as a potent inhibitor of EV-A71. This document provides an in-depth overview of the synthetic chemistry, experimental protocols for antiviral assessment, and a discussion of its potential mechanism of action, offering a valuable resource for researchers in the field of antiviral drug discovery and development.

Introduction

This compound, with the chemical name 1-((1-(4-phenoxyphenyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazol-2(3H)-one, has emerged as a promising lead compound for the treatment of Enterovirus 71 infections. A recent study by Salerno, M., et al. (2023) reported its potent anti-infective properties against EV-A71, demonstrating an impressive half-maximal inhibitory concentration (IC50) of 101 nM[1][2]. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including antiviral effects. This whitepaper consolidates the available information on this compound and provides detailed, representative methodologies for its synthesis and evaluation based on established practices in the field.

Discovery and Rationale

The discovery of this compound likely stemmed from targeted screening campaigns against EV-A71. The rationale for exploring benzimidazolone derivatives is supported by previous findings that similar heterocyclic compounds can interfere with various stages of the viral life cycle. The structural combination of a benzimidazolone core, a piperidine linker, and a phenoxyphenyl moiety in this compound suggests a design aimed at optimizing interactions with a specific viral or host target crucial for viral replication.

Synthesis of this compound

The synthesis of 1-((1-(4-phenoxyphenyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through a multi-step synthetic route. A plausible and representative synthetic scheme is outlined below, based on common organic chemistry methodologies for the construction of analogous compounds.

Hypothetical Synthetic Pathway

A potential synthetic route could involve the initial synthesis of the benzimidazolone core, followed by the preparation of the substituted piperidine fragment, and finally, the coupling of these two key intermediates.

Caption: Hypothetical multi-step synthesis workflow for this compound.

Representative Experimental Protocols

The following are detailed, representative protocols for the key synthetic steps, based on established chemical literature for the synthesis of similar compounds.

Step 1: Synthesis of 1H-Benzo[d]imidazol-2(3H)-one (Intermediate C)

-

Materials: 1,2-Phenylenediamine (10.8 g, 100 mmol), Urea (6.0 g, 100 mmol).

-

Procedure: A mixture of 1,2-phenylenediamine and urea is heated at 150-160 °C for 4 hours. The reaction mixture is then cooled to room temperature, and the solid residue is washed with hot water and recrystallized from ethanol to yield the pure 1H-benzo[d]imidazol-2(3H)-one.

Step 2: Synthesis of tert-Butyl 4-(((tosyloxy)methyl)piperidine-1-carboxylate (Intermediate F)

-

Materials: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (21.5 g, 100 mmol), p-Toluenesulfonyl chloride (21.0 g, 110 mmol), Pyridine (100 mL).

-

Procedure: To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in pyridine at 0 °C, p-toluenesulfonyl chloride is added portion-wise. The reaction is stirred at room temperature overnight. The mixture is then poured into ice-water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to give the tosylated intermediate.

Step 3: Synthesis of (1-(4-Phenoxyphenyl)piperidin-4-yl)methanol (Intermediate I)

-

Materials: 4-Hydroxypiperidine (10.1 g, 100 mmol), 4-Fluorophenoxybenzene (18.8 g, 100 mmol), Potassium carbonate (27.6 g, 200 mmol), Dimethylformamide (DMF, 200 mL).

-

Procedure: A mixture of 4-hydroxypiperidine, 4-fluorophenoxybenzene, and potassium carbonate in DMF is heated at 100 °C for 12 hours. The reaction mixture is cooled, poured into water, and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the desired N-arylated piperidine.

Step 4: Synthesis of 1-((1-(4-phenoxyphenyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazol-2(3H)-one (this compound)

-

Materials: 1H-Benzo[d]imidazol-2(3H)-one (13.4 g, 100 mmol), (1-(4-Phenoxyphenyl)piperidin-4-yl)methanol tosylate (prepared from Intermediate I), Sodium hydride (4.8 g, 120 mmol, 60% dispersion in mineral oil), DMF (150 mL).

-

Procedure: To a suspension of sodium hydride in DMF, a solution of 1H-benzo[d]imidazol-2(3H)-one in DMF is added dropwise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of the tosylated piperidine derivative. The reaction is stirred at room temperature for 24 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Biological Evaluation

The primary biological activity of this compound is its potent inhibition of Enterovirus 71 replication.

In Vitro Antiviral Activity

The reported in vitro antiviral activity of this compound against EV-A71 is summarized in the table below.

| Compound | Target Virus | Cell Line | Assay Type | IC50 | Reference |

| This compound | Enterovirus 71 | Not Specified | Anti-infection | 101 nM | Salerno, M., et al., 2023[1][2] |

Representative Antiviral Assay Protocol (CPE Reduction Assay)

This protocol is a representative example of how the antiviral activity of compounds like this compound is typically evaluated.

-

Cell Line and Virus: Vero cells (or other susceptible cell lines) are seeded in 96-well plates and allowed to form a monolayer. The EV-A71 strain (e.g., BrCr) is propagated and titrated to determine the tissue culture infectious dose (TCID50).

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in cell culture medium to achieve the desired test concentrations.

-

Infection and Treatment: The cell monolayers are infected with EV-A71 at a multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed. The diluted compound is then added to the wells.

-

Incubation and Observation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours. The cytopathic effect (CPE) in each well is observed daily under an inverted microscope and scored.

-

Data Analysis: Cell viability is quantified using a colorimetric assay, such as the MTT assay. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of the viral CPE, is calculated from the dose-response curve. A cytotoxicity assay (CC50) is also performed in parallel on uninfected cells to determine the selectivity index (SI = CC50/IC50).

Caption: Experimental workflow for a representative CPE reduction assay.

Proposed Mechanism of Action

While the precise molecular target of this compound has not been publicly disclosed, the mechanism of action for other benzimidazole-based anti-enterovirus compounds often involves interference with viral entry or replication.

Hypothetical Signaling Pathway of Inhibition

Based on the known mechanisms of similar antiviral agents, this compound may act by:

-

Blocking Viral Attachment: The compound could bind to the viral capsid protein VP1, preventing the virus from attaching to host cell receptors.

-

Inhibiting Viral Uncoating: It might stabilize the viral capsid, thereby preventing the release of the viral RNA into the cytoplasm.

-

Targeting Viral RNA Polymerase: The compound could inhibit the function of the viral RNA-dependent RNA polymerase (RdRp), which is essential for the replication of the viral genome.

Caption: Proposed mechanisms of action for this compound against Enterovirus 71.

Conclusion

This compound is a highly potent and specific inhibitor of Enterovirus 71, representing a significant advancement in the search for effective treatments for this challenging pathogen. Its novel chemical structure and nanomolar efficacy make it an excellent candidate for further preclinical and clinical development. The synthetic route and biological evaluation protocols detailed in this whitepaper provide a framework for researchers to build upon in the ongoing effort to combat enteroviral diseases. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its in vivo efficacy and safety profile.

References

In Vitro Antiviral Activity of Antiviral Agent 24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 24 has emerged as a promising small molecule inhibitor with demonstrated in vitro efficacy against a panel of enteroviruses. This technical guide provides a comprehensive overview of its antiviral activity, mechanism of action, and the experimental protocols utilized for its characterization. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Core Data Presentation

The in vitro antiviral activity of agent 24 is summarized in the tables below. The compound exhibits potent and selective inhibition of several enteroviruses and demonstrates direct engagement with its molecular target, the METTL3/METTL14 methyltransferase complex.

Table 1: Antiviral Activity of Agent 24

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Enterovirus 71 (EV71) | RD | 0.101[1] | >100 | >990 |

| Coxsackievirus A21 (CVA21) | RD | 19.9[1] | >100 | >5.02 |

| Enterovirus D68 (EV68) | RD | 91.2[1] | >100 | >1.1 |

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of host cells by 50%. A value of >100 µM indicates no significant cytotoxicity was observed at the highest tested concentration. SI (Selectivity Index) is calculated as CC₅₀/EC₅₀ and represents the therapeutic window of the compound. RD (Rhabdomyosarcoma) cells are a human muscle cancer cell line commonly used for enterovirus research.

Table 2: Enzymatic Inhibition by Agent 24

| Target Enzyme Complex | EC₅₀ (µM) |

| METTL3/METTL14 | 129[1] |

This value represents the concentration of this compound required to inhibit the activity of the METTL3/METTL14 complex by 50% in an in vitro enzymatic assay.

Mechanism of Action: Inhibition of METTL3/METTL14

This compound exerts its antiviral effect by targeting the host-cell methyltransferase complex METTL3/METTL14.[1] This complex is responsible for N6-methyladenosine (m6A) modification of RNA, a critical process for the replication of certain viruses, including enteroviruses.

During an enterovirus 71 (EV71) infection, the virus hijacks the host's METTL3/METTL14 complex to methylate its own viral RNA. This m6A modification is crucial for efficient viral replication. METTL3 has been shown to interact with the viral RNA-dependent RNA polymerase (3D), which likely facilitates the methylation of the viral genome and promotes viral replication.[2][3]

This compound acts as an inhibitor of the METTL3/METTL14 complex, thereby preventing the m6A modification of the viral RNA. This disruption of a key step in the viral life cycle leads to a significant reduction in viral replication.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of METTL3/METTL14 in EV71 replication and the general experimental workflows for determining the antiviral activity and cytotoxicity of agent 24.

Mechanism of METTL3/METTL14 inhibition by this compound.

Workflow for determining the EC₅₀ of this compound.

References

Preliminary Characterization of Antiviral Agent 24: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary characterization of "Antiviral agent 24," a novel compound with demonstrated antiviral activity. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antiviral therapies. This document summarizes the currently available quantitative data, outlines plausible experimental methodologies for its characterization, and visualizes its mechanism of action and potential experimental workflows.

Quantitative Antiviral Activity

"this compound" has demonstrated potent and varied efficacy against several enteroviruses. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral activity, are summarized below.

| Virus Target | EC50 (µM) |

| Enterovirus 71 (EV71) | 0.101[1] |

| Coxsackievirus A21 (CVA21) | 19.9[1] |

| Enterovirus D68 (EV68) | 91.2[1] |

Mechanism of Action: METTL3/METTL14 Inhibition

"this compound" functions by inhibiting the activity of the METTL3/METTL14 complex, a key methyltransferase complex involved in N6-methyladenosine (m6A) modification of RNA.[1] This inhibition occurs in a dose-dependent manner.

| Target | EC50 (µM) |

| METTL3/METTL14 Complex | 129[1] |

The inhibition of this complex likely disrupts viral replication or translation through the modulation of RNA methylation, a critical process for the lifecycle of many viruses.

References

In-Depth Technical Guide: Antiviral Agent 24 (N6-(3-Trifluoromethylbenzyl)adenosine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiviral agent 24, chemically identified as N6-(3-Trifluoromethylbenzyl)adenosine, is a novel nucleoside analogue rationally designed as an inhibitor of the human methyltransferase-like 3 (METTL3) protein.[1][2][3] This compound has demonstrated potent and selective antiviral activity against Enterovirus 71 (EV71), a significant pathogen responsible for hand, foot, and mouth disease, which can lead to severe neurological complications.[4][5] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and the underlying mechanism of action of this compound, with a focus on its interaction with the METTL3/METTL14 complex and its impact on enterovirus replication.

Core Data Summary

The antiviral and inhibitory activities of this compound have been quantified against various enteroviruses and the METTL3/METTL14 methyltransferase complex. The key data points are summarized in the tables below for clear comparison.

Table 1: Antiviral Activity of this compound

| Virus Target | Cell Line | EC50 (μM) |

| Enterovirus 71 (EV71) | RD | 0.101 |

| Coxsackievirus A21 (CVA21) | HeLa | 19.9 |

| Enterovirus D68 (EV68) | HeLa | 91.2 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Inhibitory Activity against METTL3/METTL14 Complex

| Target Enzyme | Assay Type | IC50 (μM) |

| METTL3/METTL14 | In vitro enzymatic assay | 129 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Targeting the METTL3/METTL14 Methyltransferase Complex

This compound exerts its antiviral effect by inhibiting the METTL3/METTL14 complex.[1] This complex is a key component of the cellular machinery responsible for N6-methyladenosine (m6A) modification of RNA, the most abundant internal modification in eukaryotic messenger RNA (mRNA).[6]

Several viruses, including Enterovirus 71, co-opt the host's m6A modification machinery to facilitate their replication.[6][7][8] EV71 infection has been shown to alter the expression and cellular localization of METTL3 and METTL14.[6][7] METTL3 interacts with the viral RNA-dependent RNA polymerase (RdRp) 3D, enhancing its stability and boosting viral replication.[6][7][8] By inhibiting the catalytic activity of METTL3, this compound disrupts this virus-host interaction, thereby impeding viral replication.

Signaling Pathway Diagram

Caption: Interaction of this compound with the METTL3/METTL14 complex and its effect on EV71 replication.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of the antiviral agent required to protect host cells from virus-induced cell death (cytopathic effect, CPE).

Materials:

-

Cell Lines: Human Rhabdomyosarcoma (RD) cells for EV71 and HeLa cells for CVA21 and EV68.

-

Viruses: Enterovirus 71 (BrCr strain), Coxsackievirus A21, and Enterovirus D68.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

Test Compound: this compound, dissolved in dimethyl sulfoxide (DMSO).

-

Assay Plates: 96-well microtiter plates.

-

Staining Solution: 0.1% Crystal Violet in 20% methanol.

Procedure:

-

Cell Seeding: Seed the appropriate cell line into 96-well plates at a density that forms a confluent monolayer after 24 hours of incubation at 37°C in a 5% CO2 atmosphere.

-

Compound Dilution: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

-

Infection and Treatment:

-

Remove the growth medium from the cell monolayers.

-

Add 100 µL of the diluted compound to the wells.

-

Add 100 µL of virus suspension at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days.

-

Include control wells with cells only (no virus, no compound), virus-infected cells (no compound), and compound-treated cells (no virus) to assess cytotoxicity.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until CPE is complete in the virus control wells.

-

Staining:

-

Discard the medium and gently wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 20 minutes.

-

Stain the cells with 0.1% Crystal Violet solution for 15 minutes.

-

-

Quantification:

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding 100 µL of methanol to each well.

-

Measure the optical density (OD) at 570 nm using a microplate reader.

-

-

Data Analysis: The EC50 value is calculated as the compound concentration that results in a 50% reduction of the CPE.

In Vitro METTL3/METTL14 Inhibition Assay

This assay measures the ability of this compound to inhibit the methyltransferase activity of the METTL3/METTL14 complex. A common method is a radiometric assay that measures the transfer of a radiolabeled methyl group.

Materials:

-

Enzyme: Purified recombinant human METTL3/METTL14 complex.

-

Substrate: A synthetic RNA oligonucleotide containing a consensus m6A modification site.

-

Methyl Donor: S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM).

-

Test Compound: this compound.

-

Reaction Buffer: Typically contains Tris-HCl, DTT, and MgCl2.

-

Scintillation Cocktail and Counter.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, purified METTL3/METTL14 enzyme, and varying concentrations of this compound.

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction: Start the methyltransferase reaction by adding the RNA substrate and [3H]-SAM.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., cold S-adenosyl-L-homocysteine or by spotting onto filter paper and washing).

-

Quantification:

-

If using filter paper, wash the filters extensively to remove unincorporated [3H]-SAM.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Synthesis and Discovery Workflow

The discovery of this compound was a result of a rational drug design approach targeting the S-adenosyl-L-methionine (SAM) binding pocket of METTL3.

References

- 1. Rational design of novel nucleoside analogues reveals potent antiviral agents for EV71 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational design of novel nucleoside analogues reveals potent antiviral agents for EV71 [cronfa.swan.ac.uk]

- 3. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. N6-methyladenosine modification and METTL3 modulate enterovirus 71 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of Antiviral Agent 24

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive set of protocols for the in vitro evaluation of "Antiviral agent 24," a novel compound with potential antiviral activity. The described assays are designed to determine the efficacy and cytotoxicity of the agent, crucial steps in the early phase of antiviral drug development. The protocols are optimized for a BSL-2 laboratory setting and utilize standard virological techniques. The primary assays detailed are the Cytopathic Effect (CPE) Reduction Assay, Plaque Reduction Assay, and a parallel Cytotoxicity Assay to determine the therapeutic index.

Experimental Workflow Overview

The overall workflow for the in vitro evaluation of this compound involves three main stages: initial cytotoxicity assessment, primary antiviral screening using a CPE reduction assay, and confirmation of antiviral activity with a plaque reduction assay.

Caption: Overall workflow for in vitro antiviral testing of this compound.

Hypothetical Signaling Pathway Targeted by this compound

Many antiviral agents function by inhibiting key steps in the viral life cycle.[1] The following diagram illustrates a hypothetical mechanism of action for this compound, targeting viral entry and replication within a host cell.

Caption: Hypothetical mechanism of this compound targeting viral entry and replication.

Data Presentation

All quantitative data should be summarized in the following tables for clear comparison and analysis.

Table 1: Cytotoxicity of this compound

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 |

| 1 | |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| CC50 (µM) |

Table 2: Antiviral Activity of this compound (CPE Reduction)

| Concentration (µM) | % CPE Inhibition (Mean ± SD) |

| 0 (Virus Control) | 0 |

| 0.1 | |

| 1 | |

| 10 | |

| 25 | |

| 50 | |

| EC50 (µM) |

Table 3: Antiviral Activity of this compound (Plaque Reduction)

| Concentration (µM) | Plaque Number (Mean ± SD) | % Plaque Reduction |

| 0 (Virus Control) | 0 | |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| PR50 (µM) |

Table 4: Summary of In Vitro Efficacy and Cytotoxicity

| Parameter | Value (µM) |

| CC50 | |

| EC50 | |

| Selectivity Index (SI = CC50/EC50) |

Experimental Protocols

Cell and Virus Culture

-

Cell Line: Vero E6 cells (or another appropriate cell line) are maintained in Minimum Essential Medium (MEM) supplemented with 5% Fetal Bovine Serum (FBS).[2]

-

Virus: A suitable virus, for which a cytopathic effect can be observed, such as Human Coronavirus 229E (HCoV-229E), is propagated in the selected cell line.[3] Viral titers are determined by a standard plaque assay or TCID50 assay.

Cytotoxicity Assay Protocol

This assay is crucial for determining the concentration of this compound that is toxic to the host cells, which is necessary for calculating the selectivity index.[4]

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight to allow for cell attachment.[5]

-

Compound Preparation: Prepare serial dilutions of this compound in MEM with 2% FBS. A common concentration range to test is from 0.1 to 100 µM.[2] A vehicle control (e.g., DMSO) should be included.

-

Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator, corresponding to the duration of the antiviral assay.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by regression analysis.[2]

Cytopathic Effect (CPE) Reduction Assay Protocol

This high-throughput assay is used for the initial screening of the antiviral activity of a compound.[2][3]

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate as described in the cytotoxicity assay.

-

Infection and Treatment:

-

When the cells are near-confluent, remove the medium.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that causes >80% CPE in 48-72 hours.[2]

-

Simultaneously, add 100 µL of the serial dilutions of this compound to the infected wells.

-

Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells.

-

Quantification of Antiviral Activity (Neutral Red Uptake):

-

Remove the medium and add 100 µL of medium containing neutral red (50 µg/mL). Incubate for 2 hours.

-

Wash the cells with PBS to remove excess dye.

-

Add 150 µL of a destaining solution (50% ethanol, 1% acetic acid in water).

-

Measure the absorbance at 540 nm.[2]

-

-

Data Analysis: The percentage of CPE inhibition is calculated relative to the virus and cell controls. The 50% effective concentration (EC50) is determined by regression analysis.[2]

Plaque Reduction Assay Protocol

This assay is considered the "gold standard" for quantifying the effect of an antiviral agent on infectious virus production.[6][7]

-

Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates and grow to confluency.

-

Infection:

-

Prepare serial dilutions of the virus stock.

-

Remove the growth medium from the cells and infect the monolayers with a volume of virus suspension that will yield 50-100 plaques per well.

-

Allow the virus to adsorb for 1-2 hours at 37°C.[8]

-

-

Treatment and Overlay:

-

Prepare an overlay medium (e.g., 0.4% agarose in MEM with 2% FBS) containing various concentrations of this compound.[7]

-

After the adsorption period, remove the viral inoculum and gently add 2 mL of the overlay medium to each well.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.

-

Plaque Visualization:

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The 50% plaque reduction concentration (PR50) is determined by regression analysis.

References

- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 3. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 4. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 5. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Dose-Response Curve of Antiviral Agent 24

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel viral pathogens necessitates the rapid development and evaluation of new antiviral agents. A critical step in the preclinical assessment of any potential antiviral compound is the determination of its dose-response curve. This curve provides essential information about the agent's potency in inhibiting viral replication (efficacy) and its potential for inducing host cell toxicity (safety). This document provides detailed protocols for establishing the dose-response curve for a hypothetical compound, "Antiviral Agent 24," using standard in vitro methodologies.

The primary parameters derived from these studies are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The EC50 represents the concentration of the antiviral agent that is required to inhibit viral activity by 50%.[1][2] The CC50 is the concentration that results in 50% death of the host cells.[3] The ratio of these two values (CC50/EC50) is the selectivity index (SI), a crucial indicator of the compound's therapeutic window.[1][3] A higher SI value is desirable, indicating that the agent is effective against the virus at concentrations that are not toxic to host cells.[1][3]

Key Experimental Protocols

Two primary assays are described herein: the MTT assay to determine cytotoxicity and the Plaque Reduction Neutralization Test (PRNT) to determine antiviral efficacy.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells produces a purple formazan product, the quantity of which is directly proportional to the number of viable cells.

Materials:

-

Host cell line susceptible to the virus of interest

-

Complete cell culture medium (e.g., MEM supplemented with 5% FBS)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-channel pipette

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the susceptible host cells into a 96-well plate at a density that will result in a confluent or near-confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 to 5 x 10^4 cells per well).[3]

-

Compound Dilution: Prepare a series of two-fold or half-log10 serial dilutions of this compound in cell culture medium.[3][4] The concentration range should be broad enough to encompass both no toxicity and complete toxicity. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the agent) and a cell-only control (medium only).

-

Treatment: After 24 hours of incubation, carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[5]

-

MTT Addition: After the incubation period, remove the medium containing the compound. Add 100 µL of fresh medium and 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of cell-only control) x 100

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the CC50 value.[6]

-

Protocol 2: Determination of 50% Effective Concentration (EC50) using Plaque Reduction Neutralization Test (PRNT)

The PRNT is considered the "gold standard" for measuring the ability of an antiviral agent to neutralize a virus and prevent it from infecting host cells.[7][8] The assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the antiviral agent.[7][9]

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock with a known titer (plaque-forming units per mL, PFU/mL)

-

Complete cell culture medium

-

This compound stock solution

-

6-well or 12-well cell culture plates

-

Semi-solid overlay (e.g., medium containing methylcellulose or agarose)

-

Staining solution (e.g., crystal violet in formalin/ethanol)

-

PBS

Procedure:

-

Cell Seeding: Seed susceptible host cells into 6-well or 12-well plates to form a confluent monolayer on the day of infection.

-

Compound-Virus Incubation: Prepare serial dilutions of this compound in culture medium. Mix each dilution with a standardized amount of virus (e.g., 100 PFU) and incubate the mixture for 1 hour at 37°C to allow the agent to interact with the virus.[9]

-

Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium.[8] This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[8]

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain the monolayer with a staining solution like crystal violet. The viable cells will stain, and the plaques will appear as clear zones.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration using the formula: % Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] x 100

-

Plot the percentage of plaque reduction against the logarithm of the compound concentration.

-

Use non-linear regression to determine the EC50 value.[10]

-

Data Presentation

The quantitative data from the cytotoxicity and antiviral efficacy assays should be summarized for clear comparison.

| Parameter | This compound | Positive Control |

| CC50 (µM) | [Insert Value] | [Insert Value] |

| EC50 (µM) | [Insert Value] | [Insert Value] |

| Selectivity Index (SI) | [Calculated Value] | [Calculated Value] |

Visualizations

Experimental Workflow

Caption: Workflow for determining CC50 and EC50 of this compound.

Generic Viral Life Cycle Inhibition Pathway

Caption: Potential targets of this compound in the viral life cycle.

References

- 1. fda.gov [fda.gov]

- 2. EC50 - Wikipedia [en.wikipedia.org]

- 3. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 5. 4.8. Antiviral Activity Assessment [bio-protocol.org]

- 6. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]

- 7. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 8. bioagilytix.com [bioagilytix.com]

- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 10. The determination of effective antiviral doses using a computer program for sigmoid dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Evaluating "Antiviral Agent 24" Efficacy Using the Plaque Reduction Assay

Introduction

The plaque reduction assay is a fundamental and widely utilized method in virology for quantifying the infectivity of a lytic virus.[1] It is considered the "gold standard" for measuring the efficacy of antiviral compounds and the neutralizing capabilities of antibodies.[2][3][4] This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50). Plaques are localized areas of cell death and lysis within a monolayer of infected cells, which appear as clear zones.[3][5] By counting these plaques, the reduction in viral infectivity due to an antiviral agent can be accurately assessed.[6][7]

This document provides a detailed protocol for performing a plaque reduction assay to evaluate the in vitro antiviral activity of "Antiviral Agent 24". The protocol covers cell and virus preparation, the assay procedure, and data analysis.

Experimental Protocols

1. Materials and Reagents

-

Cells and Virus:

-

Media and Reagents:

-

Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5-10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).[9]

-

Infection Medium: Serum-free DMEM.

-

Overlay Medium: 2X DMEM mixed 1:1 with a solution of 0.6-1.0% low-melting-point agarose or Avicel.[3][9][10]

-

"this compound" stock solution (dissolved in a suitable solvent like DMSO).

-

Phosphate-Buffered Saline (PBS), sterile.

-

Trypsin-EDTA for cell passaging.

-

-

Staining:

-

Equipment:

2. Detailed Methodology

Step 1: Cell Seeding

-

Culture a healthy, confluent monolayer of the host cells.

-

Trypsinize the cells, count them, and determine viability.

-

Seed the cells into 6-well plates at a density that will result in a fully confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well).

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[5]

Step 2: Preparation of Antiviral Agent Dilutions

-

Prepare a series of serial dilutions of "this compound" in infection medium.

-

The concentration range should bracket the expected IC50. A typical range might be from 100 µM down to 0.1 µM.

-

Include a "no-drug" control (vehicle only, e.g., DMSO) and a "cell" control (no virus, no drug).

Step 3: Virus Infection

-

On the day of the assay, ensure the cell monolayers are >95% confluent.

-

Prepare a virus dilution in infection medium that will produce approximately 50-100 plaques per well.[8]

-

Aspirate the growth medium from the cell monolayers and wash once with sterile PBS.[1]

-

In separate tubes, mix equal volumes of the virus dilution with each dilution of "this compound". Incubate this mixture for 1 hour at 37°C to allow the agent to interact with the virus.[5]

-

Add 200 µL of the virus/antiviral agent mixture to each corresponding well.

-

Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.[1][9]

Step 4: Overlay Application

-

During the adsorption period, melt the agarose in a microwave or water bath and then cool it to 42-45°C in a water bath. Mix it 1:1 with 2X DMEM (also pre-warmed to 37°C) containing the corresponding concentrations of "this compound".

-

Carefully aspirate the virus inoculum from the wells.

-

Gently add 2 mL of the overlay medium containing the appropriate drug concentration to each well.[9]

-

Allow the overlay to solidify at room temperature for 20-30 minutes.

Step 5: Incubation

-

Incubate the plates at 37°C in a 5% CO2 incubator. The incubation period depends on the virus and can range from 2 to 10 days, or until clear plaques are visible.[6][9]

Step 6: Plaque Staining and Counting

-

After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 2 hours.

-

Carefully remove the agarose overlay plug.

-

Add 0.5 mL of crystal violet solution to each well and stain for 15-20 minutes.

-

Gently wash the wells with water to remove excess stain and allow them to air dry.

-

Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of healthy cells.

Step 7: Data Analysis

-

Calculate the percentage of plaque reduction for each concentration of "this compound" using the following formula:

-

% Plaque Reduction = [(Number of plaques in virus control) - (Number of plaques in treated well)] / (Number of plaques in virus control) x 100

-

-

Plot the percentage of plaque reduction against the log concentration of "this compound".

-

Use non-linear regression analysis to fit a dose-response curve and determine the 50% inhibitory concentration (IC50).[9]

Data Presentation

Table 1: Plaque Reduction Data for this compound against HSV-1

| Concentration of Agent 24 (µM) | Average Plaque Count (n=3) | Standard Deviation | % Plaque Reduction |

| 0 (Virus Control) | 85 | ± 5 | 0% |

| 0.1 | 78 | ± 6 | 8.2% |

| 0.5 | 62 | ± 4 | 27.1% |

| 1.0 | 45 | ± 5 | 47.1% |

| 2.5 | 23 | ± 3 | 72.9% |

| 5.0 | 9 | ± 2 | 89.4% |

| 10.0 | 2 | ± 1 | 97.6% |

Table 2: Summary of Antiviral Activity

| Antiviral Agent | Target Virus | IC50 (µM) |

| This compound | Herpes Simplex Virus 1 (HSV-1) | 1.08 µM |

Visualizations

Caption: Figure 1: Plaque Reduction Assay Workflow

Caption: Figure 2: Hypothetical Mechanism of 'this compound'

References

- 1. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 2. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 3. bioagilytix.com [bioagilytix.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 6. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs [creative-biolabs.com]

- 8. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

"Antiviral agent 24" solubility issues and solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with the hypothetical "Antiviral agent 24". Given that many antiviral agents exhibit poor aqueous solubility, this guide offers general strategies and protocols applicable to a wide range of poorly soluble compounds.[1][2]

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in aqueous buffers. What are the common causes for this?

A1: Poor aqueous solubility is a common challenge with many antiviral drugs.[1] This can be attributed to several factors including:

-

High Lipophilicity: The molecular structure of the agent may be predominantly non-polar, leading to poor interaction with water.

-

Crystalline Structure: A stable crystalline lattice can require significant energy to break, hindering dissolution.

-

pH-Dependent Solubility: The agent may be an ionizable compound with low solubility at a specific pH range.[3]

Q2: What are the initial steps I should take to improve the solubility of this compound?

A2: A systematic approach is recommended. Start with simple adjustments before moving to more complex formulation strategies.

-

pH Adjustment: If your compound has ionizable groups, modifying the pH of your solvent can significantly increase solubility.[4]

-

Co-solvents: Introducing a water-miscible organic solvent can disrupt the hydrogen bonding network of water and reduce its polarity, thereby improving the solubility of non-polar compounds.[3]

-

Heating and Agitation: Gently warming the solution and providing consistent agitation can help overcome the energy barrier for dissolution. However, be cautious of potential degradation at elevated temperatures.

Q3: Are there more advanced techniques if the initial steps fail?

A3: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble drugs:

-

Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve wettability and dissolution rate.[1][5]

-

Particle Size Reduction: Decreasing the particle size through micronization or nanocrystallization increases the surface area-to-volume ratio, leading to faster dissolution.[2][6]

-

Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[3]

-

Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[1]

-

Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in a lipid-based system, such as a self-microemulsifying drug delivery system (SMEDDS), can be effective.[7]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon standing.

Possible Cause: The initial dissolution may have resulted in a supersaturated solution that is not thermodynamically stable.

Solutions:

-

Optimize Solvent System: Re-evaluate the pH and co-solvent concentration to ensure the drug remains in solution.

-

Use of Stabilizers: Incorporate a polymer or surfactant that can help stabilize the dissolved state and prevent precipitation.

-

Prepare Fresh Solutions: If the compound has limited stability in a particular solvent, prepare solutions immediately before use.

Issue 2: The solubility of this compound is highly variable between experiments.

Possible Cause: Inconsistent experimental conditions can lead to variable results.

Solutions:

-

Standardize Protocols: Ensure that all experimental parameters, such as temperature, pH, agitation speed, and time, are kept consistent.

-

Control Material Source: Use the same batch of this compound and solvents for a series of experiments to avoid variability from raw materials.

-

Equilibration Time: Ensure sufficient time is allowed for the solution to reach equilibrium solubility.

Data Presentation

Table 1: Solubility of a Representative Poorly Soluble Antiviral Agent in Common Solvents

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | < 0.01 |

| Phosphate Buffered Saline (pH 7.4) | 25 | < 0.01 |

| 0.1 N HCl (pH 1.2) | 25 | 0.05 |

| 5% DMSO in PBS (pH 7.4) | 25 | 0.5 |

| 10% Ethanol in Water | 25 | 0.2 |

| Polyethylene Glycol 400 (PEG 400) | 25 | 5.0 |

| 2% Tween 80 in Water | 25 | 1.2 |

Note: This data is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

-

Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

-

Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

-

Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

-

Centrifuge or filter the samples to remove undissolved solid.

-

Quantify the concentration of the dissolved drug in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

-

Plot the solubility (in mg/mL or µg/mL) against the pH to determine the pH-solubility profile.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

-

Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).[1]

-

Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone).[5] A typical drug-to-polymer ratio to start with is 1:4 (w/w).

-

Remove the solvent under vacuum using a rotary evaporator to form a thin film.

-

Further dry the film in a vacuum oven to remove any residual solvent.

-

Scrape the resulting solid dispersion and grind it into a fine powder.

-

Assess the dissolution rate of the solid dispersion powder in an aqueous medium and compare it to the pure drug.

Visualizations

References

- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 2. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]

- 4. chemrealm.com [chemrealm.com]

- 5. upperton.com [upperton.com]

- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

Preventing "Antiviral agent 24" degradation in experiments

Technical Support Center: Antiviral Agent 24

Disclaimer: "this compound" is a placeholder name for a novel experimental compound. The following guidelines are based on best practices for handling sensitive, small-molecule antiviral agents and are intended to help researchers minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound?

A: For long-term storage, lyophilized powder should be stored at -20°C or below, protected from light and moisture.[1][2] Use a container with a tight seal and consider storing it in a desiccator to prevent moisture absorption.[1] For short-term storage (up to one month), 2-8°C is acceptable.

Q2: What is the recommended solvent for reconstituting this compound?

A: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. Ensure the DMSO is of a grade suitable for biological experiments and has been stored properly to avoid water absorption.

Q3: What is the best way to prepare and store stock solutions?

A: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes in amber vials or tubes to minimize freeze-thaw cycles and light exposure.[1] Store these aliquots at -80°C for maximum stability.

Q4: How many times can I freeze-thaw my stock solution aliquots?

A: It is strongly recommended to avoid multiple freeze-thaw cycles. Ideally, use a fresh aliquot for each experiment. If this is not feasible, limit freeze-thaw cycles to a maximum of three, as repeated cycling can lead to significant degradation (see Table 3).

Q5: How stable is this compound in aqueous solutions and cell culture media?

A: The agent is significantly less stable in aqueous solutions compared to DMSO. Degradation is accelerated by factors like pH and temperature.[3][4] It is critical to prepare working dilutions in your final buffer or media immediately before adding them to your experiment. Do not store the agent in aqueous solutions.

Troubleshooting Guide

Q: My experiment failed. I suspect this compound was inactive. What should I check?

A: Inconsistent or negative results are often linked to compound degradation.[5] Use the following guide to troubleshoot potential issues.

dot

References

- 1. globalresearchchem.com [globalresearchchem.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. biocompare.com [biocompare.com]

Technical Support Center: Investigating Off-Target Effects of Antiviral Agent 24

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the off-target effects of "Antiviral agent 24." The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the known primary antiviral activity of this compound?

This compound has demonstrated potent activity against several enteroviruses. Its 50% effective concentration (EC50) values have been determined for the following viruses:

| Virus | EC50 (µM) |

| Enterovirus 71 (EV71) | 0.101[1][2][3] |

| Coxsackievirus A21 (CVA21) | 19.9[1] |

| Enterovirus 68 (EV68) | 91.2[1] |

Q2: Are there any known off-target interactions for this compound?

Yes, this compound has been shown to inhibit the activity of the METTL3/METTL14 methyltransferase complex in a dose-dependent manner.[1][4][5] This interaction represents a known off-target effect.

Q3: What is the potency of this compound against its known off-target?

The half-maximal effective concentration (EC50) for the inhibition of the METTL3/METTL14 complex by this compound is 129 µM.[1]

Q4: What is the cytotoxic profile of this compound?

In cell-based assays, this compound has shown a half-maximal inhibitory concentration (IC50) of greater than 166.7 µM against human melanoma (G361) and osteosarcoma (HOS) cell lines.[1]

Troubleshooting Guides

Problem 1: Discrepancy between antiviral activity and observed cellular phenotype.

-

Possible Cause: Off-target effects of this compound may be contributing to the observed cellular phenotype, independent of its antiviral activity.

-

Troubleshooting Steps:

-

Confirm On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging its intended viral target within the cell.

-

Investigate METTL3/METTL14 Inhibition: As METTL3/METTL14 is a known off-target, assess the impact of its inhibition on the observed phenotype using a known selective METTL3/METTL14 inhibitor as a positive control.

-

Broad Off-Target Profiling: Conduct a comprehensive off-target screen, such as a kinome scan, to identify other potential cellular targets.

-

Phenotypic Rescue: Attempt to rescue the observed phenotype by overexpressing the identified off-target protein or modulating the affected downstream pathway.

-

Problem 2: High background or false positives in off-target screening assays.

-

Possible Cause: Assay interference from this compound, improper assay conditions, or non-specific binding.

-

Troubleshooting Steps:

-

Assay Specificity Control: Include a structurally similar but inactive analog of this compound as a negative control to rule out non-specific effects.

-

Optimize Assay Conditions: Titrate the concentration of this compound and the detection reagents to minimize background signal.

-

Orthogonal Assays: Validate hits from the primary screen using a secondary, orthogonal assay with a different detection modality (e.g., validate a biochemical hit with a cell-based assay).

-

Counter-Screening: Perform counter-screens to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors in a luciferase-based reporter assay).

-

Experimental Protocols

1. METTL3/METTL14 Inhibition Assay (Biochemical)

This protocol describes a biochemical assay to quantify the inhibitory activity of this compound against the METTL3/METTL14 complex.

-

Materials:

-

Recombinant human METTL3/METTL14 complex

-

S-(5'-Adenosyl)-L-methionine (SAM)

-

RNA substrate containing a consensus methylation site (e.g., 5'-GGACU-3')

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)

-

This compound

-

Detection reagent (e.g., a specific antibody for N6-methyladenosine or a coupled enzyme system to detect SAH formation)

-

384-well assay plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).

-

Add 10 µL of a solution containing the METTL3/METTL14 complex and the RNA substrate in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 8 µL of SAM solution in assay buffer.

-

Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Read the signal on a suitable plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

-

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a method to confirm the engagement of this compound with its target protein within a cellular context.

-

Materials:

-

Cells expressing the target protein

-

Cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to the target protein

-

-

Procedure:

-

Treat cultured cells with this compound or DMSO for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in lysis buffer.

-

Aliquot the cell lysate into PCR tubes or a 96-well plate.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.

-

Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

-

Quantify the band intensities to determine the melting curve of the target protein in the presence and absence of this compound. A shift in the melting curve indicates target engagement.

-

Visualizations

Caption: Workflow for investigating the off-target effects of this compound.

Caption: Simplified signaling pathway of METTL3/METTL14-mediated m6A RNA modification and the inhibitory effect of this compound.

References

Inconsistent results in "Antiviral agent 24" antiviral assays

Welcome to the technical support center for Antiviral Agent 24. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during antiviral assays with this agent.

Frequently Asked Questions (FAQs)

Q1: What is the expected EC50 range for this compound in a standard plaque reduction assay?

A1: The expected 50% effective concentration (EC50) for this compound can vary depending on the virus strain, cell line, and specific assay conditions. However, based on internal validation studies, a typical EC50 value falls within the range of 5-50 µM. Significant deviations from this range may indicate issues with the experimental setup.

Q2: Is this compound cytotoxic to host cells?

A2: this compound has been shown to exhibit low cytotoxicity in most commonly used cell lines at its effective antiviral concentrations. It is crucial to determine the 50% cytotoxic concentration (CC50) in parallel with your antiviral assays. A high CC50 value relative to the EC50 value indicates a favorable therapeutic index. If you observe significant cell death in your uninfected, drug-treated controls, it may be due to compound cytotoxicity.[1]

Q3: What is the mechanism of action for this compound?

A3: this compound is a potent inhibitor of viral entry. It is believed to interfere with the conformational changes in viral surface glycoproteins that are necessary for membrane fusion with the host cell. This prevents the release of the viral genome into the cytoplasm, thus halting the infection at an early stage.[2]

Q4: Can I use this compound in combination with other antiviral drugs?

A4: Combination studies with this compound are encouraged to explore potential synergistic or additive effects. When designing such experiments, it is important to perform appropriate controls to assess the activity of each compound individually and in combination. Checkerboard assays are a common method for evaluating drug synergy.

Troubleshooting Guides

Issue 1: High Variability in Plaque Reduction Assay Results

High variability between replicate wells or experiments is a common challenge in plaque reduction assays.[3] The following table outlines potential causes and recommended solutions.

| Potential Cause | Recommended Solution |

| Uneven Cell Monolayer | Ensure a single-cell suspension before seeding. Incubate plates on a level surface to promote uniform cell distribution. Wrapping the plate in aluminum foil can help maintain a consistent temperature.[3] |

| Inaccurate Virus Titer | Re-titer the virus stock before each experiment. Use a consistent and validated virus stock for all assays. |

| Pipetting Errors | Use calibrated pipettes and change tips between dilutions. Be consistent with pipetting technique, especially when adding the virus inoculum and overlay medium. |

| Inconsistent Incubation Time | Standardize the incubation times for virus adsorption and plaque development. |

| Overlay Medium Issues | Ensure the overlay medium is at the correct temperature before adding to the wells to avoid cell damage. The concentration of agarose or methylcellulose should be optimized to prevent plaque diffusion.[4] |

Issue 2: No Antiviral Effect Observed

If this compound does not show the expected antiviral activity, consider the following troubleshooting steps.

| Potential Cause | Recommended Solution |

| Incorrect Drug Concentration | Verify the stock concentration of this compound. Prepare fresh serial dilutions for each experiment. |

| Degraded Compound | Store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |

| Resistant Virus Strain | The virus strain being used may have inherent resistance to this class of antiviral agent.[5][6] |

| Assay Timing | Since this compound is a viral entry inhibitor, it must be present during the initial stages of infection. Ensure the compound is added before or at the same time as the virus.[7] |

| Cell Line Incompatibility | The host cell line may lack the specific factors required for the antiviral activity of the agent. |

Issue 3: Unexpected Cytotoxicity

If you observe higher-than-expected cell death in your control wells, refer to the following guide.

| Potential Cause | Recommended Solution |

| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation. If observed, consider using a lower concentration range or a different solvent. |

| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Run a solvent-only control. |

| Contamination | Check for signs of bacterial or fungal contamination in your cell cultures, which can cause cell death.[8] |

| Incorrect Cell Seeding Density | Cells seeded at a very low density may be more susceptible to the toxic effects of a compound. Optimize the cell seeding density for your specific cell line. |

Experimental Protocols

Plaque Reduction Neutralization Assay (PRNA)

This protocol outlines a standard method for determining the antiviral activity of this compound.

-

Cell Seeding: Seed a 24-well plate with a sufficient number of host cells to form a confluent monolayer within 24 hours.

-

Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.

-

Virus-Compound Incubation: Mix equal volumes of each compound dilution with a standardized amount of virus (e.g., 100 plaque-forming units). Incubate the mixture for 1 hour at 37°C.

-

Infection: Aspirate the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

-

Overlay: Aspirate the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing 1% methylcellulose or 0.5% agarose) to restrict virus spread.

-

Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques are formed.

-

Staining: Aspirate the overlay and stain the cells with a solution such as crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.

-

Data Analysis: Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

TCID50 Assay for Viral Titer Determination

The Tissue Culture Infectious Dose 50 (TCID50) assay is used to quantify the amount of infectious virus.[9][10]

-

Cell Seeding: Seed a 96-well plate with host cells and incubate until a confluent monolayer is formed.

-

Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in serum-free medium.[11]

-

Infection: Inoculate replicate wells (e.g., 8 wells per dilution) with each virus dilution. Include a cell-only control.

-

Incubation: Incubate the plate for 3-7 days and observe for the presence of cytopathic effect (CPE).

-

Scoring: For each dilution, count the number of wells that show CPE.

-

Calculation: Calculate the TCID50 value using a method such as the Reed-Muench or Spearman-Kärber formula.[12] The TCID50 represents the virus dilution that causes CPE in 50% of the inoculated wells.

Visualizations

Caption: Mechanism of action of this compound, an entry inhibitor.

Caption: Workflow for a Plaque Reduction Neutralization Assay.